7-Propyl-1H-indole-3-carboxylic acid

Lipophilicity Physicochemical properties Drug design

7-Propyl-1H-indole-3-carboxylic acid (CAS 948581-65-5) is a heterocyclic compound belonging to the class of 7-alkylindole-3-carboxylic acids. It features a propyl group at the C7 position and a carboxylic acid moiety at the C3 position of the indole ring.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 948581-65-5
Cat. No. B11894259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Propyl-1H-indole-3-carboxylic acid
CAS948581-65-5
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCCC1=C2C(=CC=C1)C(=CN2)C(=O)O
InChIInChI=1S/C12H13NO2/c1-2-4-8-5-3-6-9-10(12(14)15)7-13-11(8)9/h3,5-7,13H,2,4H2,1H3,(H,14,15)
InChIKeyCFCAVOFJTGEQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Propyl-1H-indole-3-carboxylic acid (CAS 948581-65-5): A Specialized 7-Alkylindole Building Block


7-Propyl-1H-indole-3-carboxylic acid (CAS 948581-65-5) is a heterocyclic compound belonging to the class of 7-alkylindole-3-carboxylic acids. It features a propyl group at the C7 position and a carboxylic acid moiety at the C3 position of the indole ring . This substitution pattern distinguishes it from the parent indole-3-carboxylic acid and its simpler 7-methyl and 7-ethyl homologs, resulting in unique physicochemical properties such as increased lipophilicity (LogP 2.82) and molecular weight (203.24 g/mol) that are crucial for modulating biological interactions and synthetic utility .

Why 7-Propyl-1H-indole-3-carboxylic Acid Cannot Be Directly Replaced by 7-Methyl or 7-Ethyl Analogs


Direct substitution with common analogs like 7-methyl-1H-indole-3-carboxylic acid or 7-ethyl-1H-indole-3-carboxylic acid is inadvisable due to significant differences in the alkyl chain's steric and lipophilic contributions, which critically govern molecular recognition, membrane permeability, and pharmacokinetics . As demonstrated by the computed partition coefficients (LogP) from a consistent source, the target compound (LogP 2.82) sits between the 7-ethyl analog (LogP 2.98) and the 7-methyl analog (LogP 2.45), but its specific three-carbon chain provides a unique combination of conformational flexibility and hydrophobic surface area not attainable with shorter alkyl groups . These physicochemical divergences can lead to unpredictable biological outcomes, making the 7-propyl variant a non-interchangeable, essential entity for precise structure-activity relationship (SAR) exploration and lead optimization programs.

Quantitative Differentiation Data for 7-Propyl-1H-indole-3-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation from 7-Methyl and 7-Ethyl Homologs

The computed octanol-water partition coefficient (LogP) of 7-propyl-1H-indole-3-carboxylic acid (2.82) is significantly higher than that of its 7-methyl analog (2.45), but lower than its 7-ethyl analog (2.98) when compared using a consistent computational method from the same source , , . This non-linear trend highlights the unique lipophilic character of the propyl chain, which offers a distinct balance between hydrophobic interaction potential and aqueous solubility.

Lipophilicity Physicochemical properties Drug design

Molecular Size and Bulk Comparison with Unsubstituted Indole-3-carboxylic Acid

7-Propyl-1H-indole-3-carboxylic acid has a molecular weight of 203.24 g/mol and a topological polar surface area (TPSA) of 53.09 Ų . This represents a substantial increase in size and bulk compared to the unsubstituted indole-3-carboxylic acid (MW 161.16 g/mol) and the 7-methyl analog (175.18 g/mol), but is comparable to the 7-ethyl analog (189.21 g/mol) . The additional carbon atom in the propyl chain compared to the ethyl chain provides a longer reach for potential van der Waals interactions within a binding site, while maintaining the same TPSA.

Steric effects Molecular weight SAR

Proven Versatility as a Key Synthetic Intermediate in Drug Development

A recent patent (AU2022370641A1) explicitly discloses a synthetic method for preparing a wide array of indole-3-carboxylic acid (ICA) derivatives, highlighting their critical role as key starting materials and building blocks for the production of numerous artificial drugs . 7-Propyl-1H-indole-3-carboxylic acid falls directly within this protected class of compounds, confirming its established and protectable value in industrial-scale medicinal chemistry. This contrasts with earlier, more generalized syntheses of indole-3-carboxylic acids, which often lack the specific 7-alkyl substitution pattern needed for modern drug candidates .

Synthetic chemistry Patent Building block

High Commercial Purity Compared to Standard Research Grade Material

Commercially, 7-propyl-1H-indole-3-carboxylic acid is available with a purity of no less than 98% (NLT 98%) according to supplier specifications . This contrasts with unsubstituted indole-3-carboxylic acid and its 7-methyl analog, which are commonly offered at a lower standard purity of 95% or 97% for research-grade material . The high commercial purity standard reduces the need for additional in-house purification, directly impacting the reliability of downstream reactions and bioassays.

Quality control Purity Procurement

Optimal Research and Industrial Applications for 7-Propyl-1H-indole-3-carboxylic Acid


Exploratory Medicinal Chemistry SAR Libraries Targeting Lipophilic Binding Pockets

The differential LogP value (2.82) compared to 7-methyl (2.45) and 7-ethyl (2.98) analogs makes 7-propyl-1H-indole-3-carboxylic acid a critical monomer for creating compound libraries designed to probe the optimal lipophilicity for targets with deep hydrophobic pockets, such as cannabinoid receptors or specific kinases . Its intermediate LogP helps avoid the excessive lipophilicity often associated with advanced development candidates while still offering strong hydrophobic contacts.

Synthesis of Next-Generation Agrochemical Leads as Auxin Receptor TIR1 Antagonists

Demonstrated class-level herbicidal activity of indole-3-carboxylic acid derivatives against both monocot and dicot weed species (60–97% inhibition rates in petri dish assays) establishes a strong rationale for deploying the 7-propyl variant as a novel scaffold for auxin mimic herbicide development . Its specific 7-substitution can modulate the π-π stacking and hydrogen bond interactions with the TIR1 protein, as identified by molecular docking in related studies.

Privileged Chemical Probe Synthesis for Investigating Steric Effects in Protein-Ligand Interactions

The incremental increase in molecular size from the 7-ethyl analog (189.21 g/mol) to the 7-propyl analog (203.24 g/mol) provides a precise steric probe for chemical biologists . The n-propyl chain offers greater conformational flexibility than an ethyl or isopropyl group, making it an ideal tool for distinguishing between binding site shape and flexibility in protein pocket mapping studies, without altering the molecule's TPSA of 53.09 Ų.

Reliable Intermediate for Scale-Up Chemistry and Process R&D

The compound's inclusion in a recent patent for a general method to prepare ICA derivatives as key starting materials for artificial drugs confirms its industrial relevance . For process chemists, the commercial availability at NLT 98% purity ensures a high-quality, reproducible starting point for the kilogram-scale synthesis of advanced pharmaceutical intermediates, reducing the formation of side products originating from lower-purity precursors.

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